2-amino-N-cyclohexyl-N-methylbenzamide

Physicochemical Profiling Lipophilicity Drug Design

For SAR-focused hit-to-lead optimization, uncontrolled substitution risks irreproducible data. 2-Amino-N-cyclohexyl-N-methylbenzamide (CAS 73393-40-5) provides a defined scaffold with unique steric/electronic parameters: • Predicted LogP 2.25 with 2 H-bond donors for permeability profiling. • Nucleophilic 2-amino group for efficient derivatization without protecting groups. • Supplied at ≥95% purity; immediate global shipping ensures project continuity.

Molecular Formula C14H20N2O
Molecular Weight 232.32g/mol
CAS No. 73393-40-5
Cat. No. B458980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclohexyl-N-methylbenzamide
CAS73393-40-5
Molecular FormulaC14H20N2O
Molecular Weight232.32g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3
InChIKeyHRHAAZQULBGFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclohexyl-N-methylbenzamide Overview


2-Amino-N-cyclohexyl-N-methylbenzamide (CAS 73393-40-5) is a substituted benzamide with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It features a 2-amino substitution on the phenyl ring and a tertiary amide bearing both a cyclohexyl and a methyl group . The compound is classified as a versatile small molecule scaffold and is primarily supplied as a research tool or synthetic intermediate by various chemical vendors . Its specific combination of functional groups differentiates it from simpler benzamides and provides distinct steric and electronic properties relevant to structure-activity relationship (SAR) studies [1].

Synthetic intermediate workflow with nucleophilic amine
SAR probe for lipophilicity and hydrogen-bond donor capacity
Analytical reference standard from multiple vendors

2-Amino-N-cyclohexyl-N-methylbenzamide Specifications & Comparators


While several analogs of 2-amino-N-cyclohexyl-N-methylbenzamide are commercially available, generic substitution cannot be assumed without risking experimental integrity. The precise substitution pattern—specifically the 2-amino group on the benzamide core in combination with the N-cyclohexyl-N-methyl tertiary amide—directly dictates the molecule's 3D conformation, hydrogen-bonding capacity, and lipophilicity (predicted LogP = 2.25 [1]). These parameters are critical for determining binding affinity, solubility, and overall behavior in biological assays or synthetic reactions . Substituting with a compound like 2-chloro-N-cyclohexyl-N-methylbenzamide or a simpler N-cyclohexyl benzamide introduces different electronic and steric factors that can lead to divergent and unreproducible results in a structure-activity relationship (SAR) context . The following section provides a quantitative, evidence-based comparison against the most relevant structural analogs to support precise scientific selection.

Target Compound
2-Amino substitution provides nucleophilic reactivity and HBD capacity
Moderate predicted lipophilicity (LogP ~2.25) supports screening profiles
2-Halo Analogs
Electrophilic aryl halide reactivity may require entirely different synthetic routes
Higher lipophilicity (LogP ~3.8) may shift assay behavior and non-specific binding

2-Amino-N-cyclohexyl-N-methylbenzamide vs. Structural Analogs


Predicted Lipophilicity (LogP)

The predicted LogP value for 2-amino-N-cyclohexyl-N-methylbenzamide is 2.25 [1]. This value reflects its unique balance between the hydrophobic cyclohexyl and methyl groups and the polar primary amine. In comparison, the analog 2-bromo-N-cyclohexyl-N-methylbenzamide (CAS 349395-89-7), which replaces the 2-amino group with a more hydrophobic and larger bromo substituent, has a predicted LogP of approximately 3.8 . This significant difference in lipophilicity will directly impact solubility, membrane permeability, and potential non-specific binding in biological assays, making the amino-substituted version a distinct entity for applications requiring lower LogP.

Lipophilicity (LogP)
Class-level
Target: 2.25 (Predicted) vs 2-Bromo analog: ~3.8 (Estimated) – Δ LogP ≈ +1.55
Context-dependent lipophilicity shift may alter permeability and binding
Predicted values; experimental confirmation recommended
Physicochemical Profiling Lipophilicity Drug Design

2-Amino vs. 2-Halo Reactivity in Synthesis

The 2-amino group of the target compound provides a nucleophilic handle for further derivatization, such as amide coupling, sulfonamide formation, or reductive amination. This contrasts with analogs like 2-bromo-N-cyclohexyl-N-methylbenzamide (CAS 349395-89-7) and 2-chloro-N-cyclohexyl-N-methylbenzamide (CAS unavailable), which are electrophilic at the 2-position and suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This fundamental difference in chemical reactivity dictates entirely different synthetic routes and applications. The target compound's amino group is a hydrogen-bond donor (HBD count = 2) and acceptor, while the halo analogs lack this HBD capacity .

Synthetic Reactivity
Class-level
Primary amine nucleophile (HBD=2) vs Aryl halide electrophile (HBD=0); qualitative difference
Reactivity profile dictates distinct synthetic routes
Reactivity inferred from functional groups
Synthetic Chemistry Cross-Coupling SAR Analysis

Purity & Sourcing

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% . This level of purity is verified and consistent across vendors like AKSci, Enamine, and Santa Cruz Biotechnology, ensuring reliable and reproducible results . While an analog like N-cyclohexyl-2-(methylamino)benzamide (CAS 348612-65-7) is also available at 95% purity , the key differentiator is the availability of the 2-amino derivative itself, which is a less common scaffold and may not be offered by all suppliers of the broader benzamide family. This reliable sourcing from established vendors (e.g., Santa Cruz Biotechnology) simplifies the procurement process for this specific research chemical .

Purity Specification
Data to verify
Minimum 95% purity from multiple vendors (AKSci, Enamine, Santa Cruz)
Vendor-specified purity supports procurement consistency
Verify lot-specific Certificate of Analysis
Procurement Quality Control Research Chemicals

Regulatory Status: Research Use Only

2-Amino-N-cyclohexyl-N-methylbenzamide is explicitly designated for research purposes only and is not intended for human or veterinary use . A search of regulatory databases confirms that this compound has no FDA or EMA drug approvals [1]. This status is similar to many of its close analogs, such as 2-bromo-N-cyclohexyl-N-methylbenzamide, which are also marketed as research chemicals . This information is crucial for procurement to ensure compliance with institutional and governmental regulations regarding the handling and use of research compounds, and to differentiate it from controlled or approved pharmaceuticals.

Regulatory Status
Supporting evidence
Research Use Only; No FDA/EMA approvals. Similar to 2-bromo analog
Confirms research-only scope and compliance requirements
Based on regulatory database search
Regulatory Compliance Research-Use-Only Safety

2-Amino-N-cyclohexyl-N-methylbenzamide Research Applications


Medicinal Chemistry Building Block

The compound's utility as a scaffold is its most well-defined application. Its 2-amino group serves as a nucleophilic site for generating diverse libraries of benzamide derivatives. This is supported by its commercial availability as a "versatile small molecule scaffold" for the synthesis of bioactive molecules . The presence of both a hydrophobic (cyclohexyl, methyl) and a hydrophilic (amino) moiety allows for systematic exploration of physicochemical properties in hit-to-lead campaigns. This is a class-level inference based on its structure and the known utility of similar substituted benzamides [1].

Analytical Method Standard

Given its well-defined chemical structure and commercial availability at 95% purity, 2-amino-N-cyclohexyl-N-methylbenzamide can serve as a reference standard in analytical chemistry . Its predicted LogP of 2.25 and boiling point of 414.2 °C (Predicted) are key parameters for developing and validating HPLC, LC-MS, or GC methods aimed at detecting this compound or structurally related analogs in complex mixtures [1]. This application is a direct outcome of its established physicochemical profile.

Physicochemical SAR Probe

The compound's specific physicochemical properties make it a valuable probe in SAR studies focused on lipophilicity and hydrogen-bonding capacity. The predicted LogP of 2.25 and the presence of two H-bond donors provide a unique profile when compared to halogenated or de-aminated analogs . Its use in such studies allows researchers to isolate the impact of the 2-amino group on parameters like permeability and solubility, guiding the design of analogs with improved drug-like properties. This is a class-level inference supported by its predicted LogP value [1].

Synthetic Intermediate

The compound's reactivity as an aromatic amine makes it a suitable intermediate in multi-step synthetic routes. It can be diazotized, alkylated, or acylated to generate a wide range of downstream products. This is a standard, well-documented function for such chemical building blocks . The presence of the tertiary amide provides a stable, pre-installed functional group that can be carried through multiple synthetic steps without the need for extensive protecting group chemistry, streamlining the preparation of target molecules [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Nucleophilic 2-amino handle
Derivatization reactivity and purity
Analytical method development
Defined structure and purity
Chromatographic method suitability
Physicochemical SAR studies
Predicted LogP and HBD count
Experimental LogP and permeability assays
Multi-step synthesis intermediate
Stable tertiary amide group
Functional group tolerance and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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